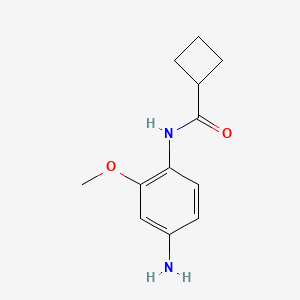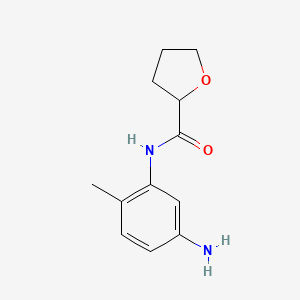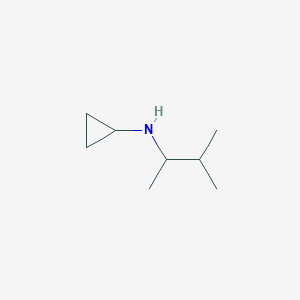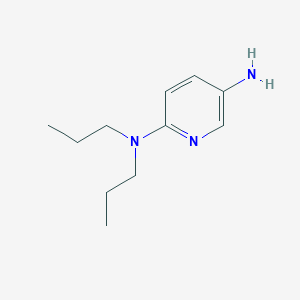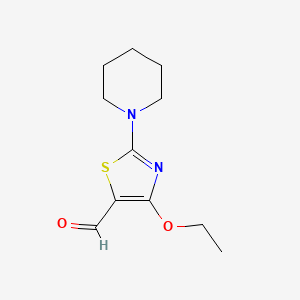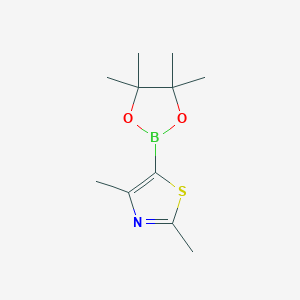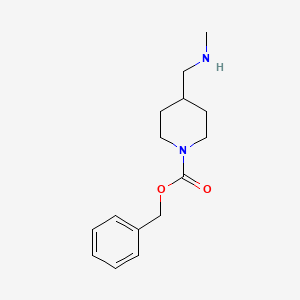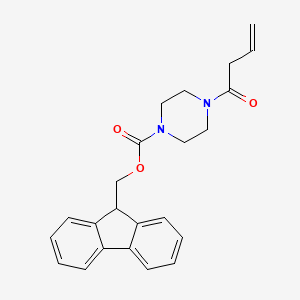
(9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate
説明
Synthesis Analysis
The synthesis of complex molecules involving piperazine structures is a multi-step process that often requires careful planning and execution. In the case of the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a candidate for imaging dopamine D4 receptors, a four-step synthetic approach was employed. The key step involved the introduction of a trimethylstannyl leaving group through palladium catalysis, which was later used for electrophilic fluorination with [18F]F2 to introduce the radioactive fluorine-18 isotope. This process resulted in a compound with high specific radioactivity, which is crucial for positron emission tomography (PET) imaging applications .
Molecular Structure Analysis
The molecular structure of compounds containing piperazine rings is characterized by the presence of a six-membered ring containing two nitrogen atoms. These nitrogen atoms can participate in hydrogen bonding and other interactions, which can influence the binding properties of the molecule to biological targets such as receptors. In the case of the synthesized compound in paper , the piperazine moiety is likely to play a crucial role in the interaction with dopamine D4 receptors, although the exact binding mode is not detailed in the abstract provided.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives can include nucleophilic substitutions, palladium-catalyzed couplings, and electrophilic fluorinations, as demonstrated in the synthesis of the PET imaging agent . The specific reactions and conditions are tailored to introduce the desired functional groups while maintaining the integrity of the piperazine ring and the overall molecular framework.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary widely depending on the substituents attached to the ring. For instance, the introduction of a fluorophenyl group as in the compound from paper can affect the lipophilicity, which in turn can influence the ability of the molecule to cross the blood-brain barrier, a critical factor for brain imaging agents. The specific radioactivity and radiochemical purity are also important properties for PET imaging agents, with the compound having a specific radioactivity of 12.8–16.4 GBq/μmol and a radiochemical purity of 88–92% .
Case Studies
While the provided data does not include case studies, the ex vivo studies in rats mentioned in paper suggest that the synthesized compound has a homogeneous distribution within the rat brain, which is promising for its potential use in imaging dopamine D4 receptors in vivo. This could be indicative of the compound's ability to cross the blood-brain barrier and bind to the target receptors in a living organism.
科学的研究の応用
Inhibition of Mycobacterium tuberculosis
A study by Rotta et al. (2015) focused on the inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (MtInhA) using piperazine derivatives. This enzyme is crucial in the fatty acid biosynthesis system of mycobacteria and is targeted by tuberculosis treatments. Piperazine derivatives containing 9H-fluoren-9-yl-piperazine demonstrated submicromolar inhibition, suggesting potential applications in tuberculosis therapy (Rotta et al., 2015).
Anticancer and Antimicrobial Properties
Sharma et al. (2014) synthesized a series of novel carbazole derivatives, including compounds structurally related to 9H-fluoren-9-yl methyl piperazine. These compounds exhibited significant antibacterial, antifungal, and anticancer activities, specifically against the Human Breast Cancer Cell Line MCF7. This indicates their potential use in developing new therapeutic agents (Sharma et al., 2014).
Photo-Induced Electron Transfer
Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of piperazine-substituted naphthalimides. These compounds, including structures similar to (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate, showed significant fluorescence quantum yields and pH-responsive behavior, suggesting potential applications in fluorescent probes and pH sensors (Gan et al., 2003).
Synthesis of Radioligands
Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives for potential use in PET radioligands targeting dopamine D3 receptors. This research illustrates the utility of structurally similar compounds in the development of diagnostic tools for neurological conditions (Gao et al., 2008).
Corrosion Inhibition
Chaitra et al. (2017) explored the use of fluro-piperazine derivatives in corrosion inhibition. These compounds, structurally related to (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate, showed significant inhibition efficiency for mild steel in acidic solutions, suggesting potential industrial applications (Chaitra et al., 2017).
Safety And Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl 4-but-3-enoylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-7-22(26)24-12-14-25(15-13-24)23(27)28-16-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h2-6,8-11,21H,1,7,12-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSRYPVHNSMIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594685 | |
| Record name | (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate | |
CAS RN |
876728-43-7 | |
| Record name | 9H-Fluoren-9-ylmethyl 4-(1-oxo-3-buten-1-yl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876728-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







